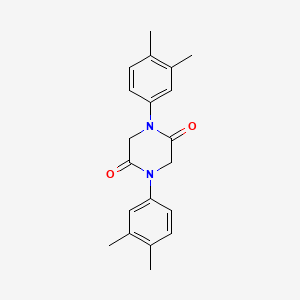![molecular formula C19H19Cl2N3O4 B11565364 (3E)-N-(3,4-dichlorophenyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11565364.png)
(3E)-N-(3,4-dichlorophenyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-N-(3,4-DICHLOROPHENYL)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(3,4-DICHLOROPHENYL)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multiple steps, starting with the preparation of the dichlorophenyl and dimethoxyphenyl intermediates. These intermediates are then subjected to formylation and subsequent amination reactions under controlled conditions to form the final compound. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(3,4-DICHLOROPHENYL)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions, particularly involving the dichlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations and reducing agents such as hydrogen gas. The reactions are typically carried out under ambient conditions or with the aid of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quaternary ammonium cations, while reduction may yield simpler amine derivatives.
Scientific Research Applications
(3E)-N-(3,4-DICHLOROPHENYL)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its unique chemical properties.
Industry: It may be used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which (3E)-N-(3,4-DICHLOROPHENYL)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. For example, it may interact with enzymes or receptors, altering their activity and resulting in downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: This compound shares the dichlorophenyl group and is used in the production of dyes and herbicides.
Dimethoxyphenyl derivatives: These compounds have similar structural features and are used in various chemical applications.
Properties
Molecular Formula |
C19H19Cl2N3O4 |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
N-[(E)-[4-(3,4-dichloroanilino)-4-oxobutan-2-ylidene]amino]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C19H19Cl2N3O4/c1-11(8-18(25)22-12-4-7-15(20)16(21)9-12)23-24-19(26)14-6-5-13(27-2)10-17(14)28-3/h4-7,9-10H,8H2,1-3H3,(H,22,25)(H,24,26)/b23-11+ |
InChI Key |
GRJOWFNXAVVQKJ-FOKLQQMPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C=C(C=C1)OC)OC)/CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=C(C=C1)OC)OC)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-bromophenoxy)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11565292.png)
![(1S,2S,3aR)-2-(4-fluorophenyl)-1-[(4-methylphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11565300.png)
![2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol](/img/structure/B11565302.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11565303.png)
![(4Z)-2-[4-(decyloxy)phenyl]-4-(naphthalen-2-ylmethylidene)-1,3-oxazol-5(4H)-one](/img/structure/B11565305.png)
![2-[bis(4-methylphenyl)methyl]-2-bromo-1H-indene-1,3(2H)-dione](/img/structure/B11565307.png)
![N-({N'-[(E)-{4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B11565308.png)

![N-[(1E)-3-[(2E)-2-(2-hydroxy-5-methoxy-3-nitrobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11565328.png)
![N-({N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chloro-4-methylphenyl)benzenesulfonamide](/img/structure/B11565333.png)

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(4-bromophenoxy)propanehydrazide](/img/structure/B11565336.png)
![4-[(E)-{2-[4-(diethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-nitrophenol](/img/structure/B11565342.png)
![2-[(2-methylbenzyl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11565344.png)
